N-[(Z)-(2-oxoindolin-3-ylidene)amino]azepane-1-carbothioamide
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Overview
Description
N’-[(3Z)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-1-AZEPANECARBOTHIOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of an indole nucleus, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound also contains an azepane ring, which is a seven-membered nitrogen-containing ring, and a thiohydrazide group, which is a sulfur-containing functional group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of N’-[(3Z)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-1-AZEPANECARBOTHIOHYDRAZIDE typically involves the condensation of thiocarbohydrazide with substituted isatin in aqueous ethanol . The reaction conditions often include heating the reaction mixture to facilitate the condensation process. The newly synthesized compound is then characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry .
Chemical Reactions Analysis
N’-[(3Z)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-1-AZEPANECARBOTHIOHYDRAZIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also undergo nucleophilic substitution reactions with various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-[(3Z)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-1-AZEPANECARBOTHIOHYDRAZIDE has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer activities. In medicine, it is being investigated for its potential use as a therapeutic agent for various diseases. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N’-[(3Z)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-1-AZEPANECARBOTHIOHYDRAZIDE involves its interaction with specific molecular targets and pathways in the body. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the disease being targeted .
Comparison with Similar Compounds
N’-[(3Z)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-1-AZEPANECARBOTHIOHYDRAZIDE can be compared with other similar compounds such as N’-[(3Z)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE and N’-[(3Z)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(4-PROPOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE . These compounds share a similar indole nucleus but differ in their substituents, which can affect their chemical properties and biological activities. The uniqueness of N’-[(3Z)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-1-AZEPANECARBOTHIOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological effects.
Properties
Molecular Formula |
C15H18N4OS |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]azepane-1-carbothioamide |
InChI |
InChI=1S/C15H18N4OS/c20-14-13(11-7-3-4-8-12(11)16-14)17-18-15(21)19-9-5-1-2-6-10-19/h3-4,7-8,16,20H,1-2,5-6,9-10H2 |
InChI Key |
ZYZGXPLWTZLVDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=S)N=NC2=C(NC3=CC=CC=C32)O |
Origin of Product |
United States |
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